

Application Notes and Protocols for the Oral Administration of ONO-8590580

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the preparation and oral administration of **ONO-8590580**, a selective GABAA $\alpha 5$ negative allosteric modulator (NAM), for preclinical research.

Introduction

ONO-8590580, with the chemical name 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, is a potent and selective negative allosteric modulator of GABAA receptors containing the $\alpha 5$ subunit.^{[1][2]} These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory.^{[1][3]} As a NAM, **ONO-8590580** reduces the inhibitory effect of GABA at these specific receptors, which has been shown to enhance long-term potentiation and improve cognitive function in preclinical models.^{[1][3]} This document provides guidelines for the preparation of **ONO-8590580** for oral administration in animal studies.

Physicochemical and Pharmacological Properties

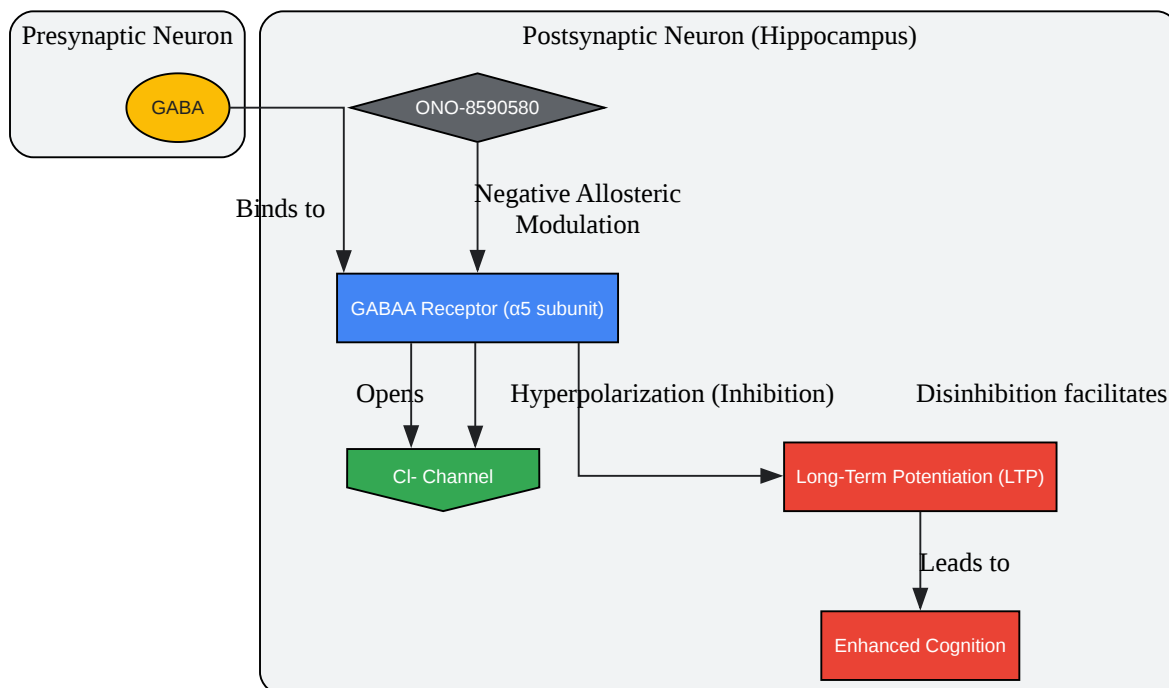
A summary of the key physicochemical and pharmacological properties of **ONO-8590580** is presented in Table 1. Understanding these properties is crucial for appropriate formulation and experimental design.

Table 1: Physicochemical and Pharmacological Data for **ONO-8590580**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ FN ₆	[4]
Molecular Weight	376.43 g/mol	[4]
Appearance	White to off-white solid	[4]
Target	GABAA α 5 subunit-containing receptors	[1]
Mechanism of Action	Negative Allosteric Modulator (NAM)	[1]
Binding Affinity (K _i)	7.9 nM (for human α 5-containing GABAA receptors)	[1]
Functional Activity (EC ₅₀)	1.1 nM (for inhibition of GABA-induced Cl ⁻ channel activity)	[1]
In Vitro Solubility	Soluble in DMSO (\geq 50 mg/mL)	[4]
In Vivo Oral Dose Range (Rats)	1 - 20 mg/kg	[1][3]
Pharmacodynamic Effect	40-90% hippocampal GABAA α 5 occupancy 1 hour after oral administration in rats	[5]

Signaling Pathway of ONO-8590580

ONO-8590580 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors that contain the α 5 subunit. This modulation reduces the receptor's affinity for GABA, thereby decreasing the influx of chloride ions upon GABA binding. The resulting disinhibition in hippocampal neurons is believed to lower the threshold for inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory.



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Caption: Signaling pathway of **ONO-8590580**.

Experimental Protocols for Oral Administration

The following protocols are based on formulations suggested by commercial suppliers for preclinical oral administration. It is recommended to perform small-scale formulation trials to ensure the stability and homogeneity of the final dosing preparation.

- **ONO-8590580** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)

- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Oral gavage needles

A commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies is a co-solvent/surfactant mixture.

Table 2: Recommended Vehicle Formulation

Component	Percentage (v/v)
DMSO	10%
PEG300	40%
Tween 80	5%
Saline	45%

This protocol provides an example for preparing a dosing solution for a 250g rat at a dose of 10 mg/kg with a dosing volume of 5 mL/kg.

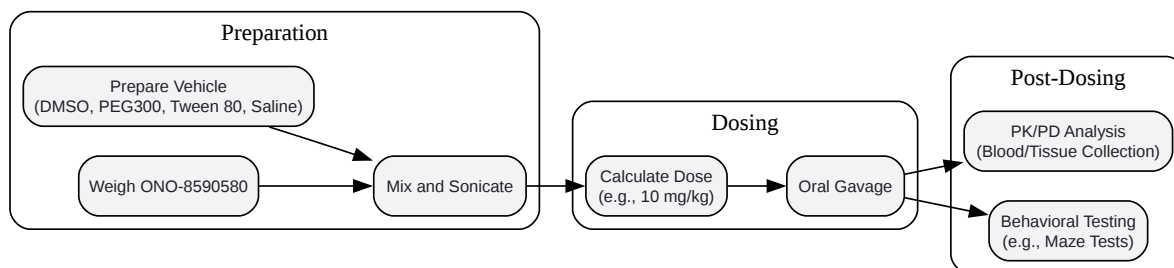
- Calculate the required amount of **ONO-8590580**:
 - Dose = 10 mg/kg
 - Animal weight = 0.25 kg
 - Total dose per animal = 10 mg/kg * 0.25 kg = 2.5 mg
 - Dosing volume = 5 mL/kg

- Total volume per animal = $5 \text{ mL/kg} \times 0.25 \text{ kg} = 1.25 \text{ mL}$
- Required concentration = $2.5 \text{ mg} / 1.25 \text{ mL} = 2 \text{ mg/mL}$
- Prepare the vehicle:
 - For 10 mL of vehicle:
 - 1 mL DMSO
 - 4 mL PEG300
 - 0.5 mL Tween 80
 - 4.5 mL Saline
 - In a sterile tube, add the DMSO, PEG300, and Tween 80. Vortex thoroughly until a homogenous solution is formed.
 - Add the saline and vortex again to ensure complete mixing.
- Prepare the **ONO-8590580** dosing solution:
 - Weigh the required amount of **ONO-8590580** powder (e.g., 20 mg for 10 mL of a 2 mg/mL solution).
 - Add a small amount of the vehicle to the powder and triturate to form a paste.
 - Gradually add the remaining vehicle while continuously vortexing to ensure the compound is fully suspended.
 - If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
 - Visually inspect the solution for any undissolved particles.
- Animal Handling: Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with institutional guidelines.

- Dose Administration:
 - Gently restrain the animal.
 - Use an appropriately sized oral gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the **ONO-8590580** suspension.
 - Monitor the animal for any signs of distress during and after administration.

Experimental Workflow for In Vivo Oral Dosing Study

The following diagram outlines a typical workflow for an in vivo study involving the oral administration of **ONO-8590580**.



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